Isopropenylcyclopentane

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Molecular Structure Analysis

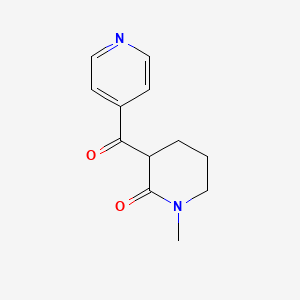

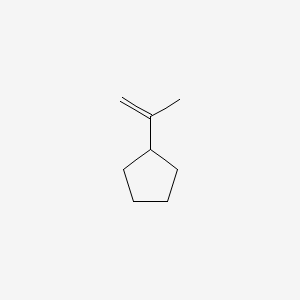

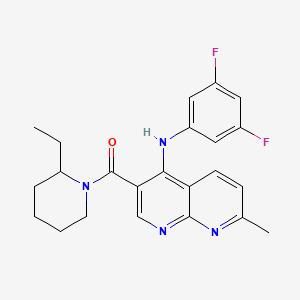

The molecular structure of Isopropenylcyclopentane consists of a cyclopentane ring with an isopropenyl group attached . The isopropenyl group consists of a carbon double bond with a methyl group attached.Physical And Chemical Properties Analysis

Isopropenylcyclopentane has a density of 0.8±0.1 g/cm3, a boiling point of 127.3±7.0 °C at 760 mmHg, and a vapour pressure of 13.6±0.1 mmHg at 25°C . It has an enthalpy of vaporization of 35.0±0.8 kJ/mol and a flash point of 15.2±13.0 °C . The compound has a molar refractivity of 36.4±0.3 cm3 .Scientific Research Applications

Synthesis of Cyclopentane Rings

Isoprostanes (IsoPs), a complex family of compounds derived from polyunsaturated fatty acids, utilize carbocyclic annulations, an essential reaction in synthetic chemistry. The hex-5-enyl radical cyclization, a notable method for synthesizing cyclopentane rings, highlights the significance of stereocontrolled intramolecular free-radical cyclization in carbon-carbon bond formation. A study presented new insights into preparing chiral cyclopentane rings from glucose, leading to the synthesis of various isoprostanes, including iso-, neuro-, and phytoprostanes (Durand et al., 2004).

Intermediate Synthesis for Protoilludane Skeleton

The synthesis of cis-4,4-dimethyl-2-isopropenylcyclopentane derivatives was explored as potential intermediates towards the protoilludane skeleton. Employing a thermally induced ene reaction, several derivatives were synthesized predominantly as cis isomers, opening opportunities for further elaboration towards sesquiterpenes of the protoilludane skeleton (Mdachi, 2004).

Acid-Catalyzed Ring Expansion

2,2-Dimethyl cyclopentanones, synthesized through acid-catalyzed ring expansion of isopropenylcyclobutanols, provide ready access to sesquiterpenes cuparanes and herbertanes. This method was demonstrated in the synthesis of (±)-α-cuparenone and the direct precursor of (±)-herbertene (Bernard et al., 2005).

Enhancement of Cyclohexane Isomerization

Isopentane was found to markedly enhance cyclohexane isomerization to methylcyclopentane over sulfated zirconia. This enhancement is attributed to isopentane acting as a hydride transfer agent, facilitating the slow step of hydride transfer from cyclohexane to isopropyl cation, as revealed by deuterium tracer studies (Shimizu et al., 1999).

Synthesis of Bicyclo[1.1.1]pentane Trifluoroborate Salts

A study described the development of continuous flow-enabled synthesis of bench-stable bicyclo[1.1.1]pentane trifluoroborate salts, demonstrating their use in metallaphotoredox conditions for cross-coupling with complex aryl halide substrates (VanHeyst et al., 2020).

Preparation of Functionalized Cyclopentane Derivatives

Functionalized cyclopentane derivatives were prepared through retro-ozonolys of methyl 2,6-dioxoheptanoates, accessible from the photocycloaddition of methyl 2,4-dioxopentanoate with olefins. This method led to alternative syntheses of dl-dehydroiridodial and dl-chrysomelidial (Takeshita et al., 1982).

Future Directions

properties

IUPAC Name |

prop-1-en-2-ylcyclopentane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14/c1-7(2)8-5-3-4-6-8/h8H,1,3-6H2,2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RELYPKCGIXTXRN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C1CCCC1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

110.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Isopropenylcyclopentane | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Bromo-N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]pyrimidin-2-amine](/img/structure/B2445666.png)

![6-(4-(furan-2-carbonyl)piperazine-1-carbonyl)-7-(2-methoxyethyl)-1,3-dimethyl-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione](/img/structure/B2445672.png)

![4-bromo-N-(6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl)benzamide](/img/structure/B2445673.png)

![[5-(3-Chlorophenyl)-7-(ethylsulfanyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol](/img/structure/B2445681.png)